molecular formula C18H20N4 B2682374 1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 848681-39-0

1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2682374
CAS No.: 848681-39-0
M. Wt: 292.386
InChI Key: ZRNVTTGJBISFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrido[1,2-a]benzimidazole Derivatives

The synthesis of PBI derivatives originated in the mid-20th century, driven by interest in benzimidazole-based antivirals and antiparasitics. Early methods relied on multistep cyclization reactions using 2-aminopyridines and carbonyl compounds under acidic conditions, often requiring metal catalysts or high temperatures. A paradigm shift occurred in 2016 with the introduction of metal-free protocols employing molecular oxygen as a green oxidant for dehydrogenation-aromatization of cyclohexanones, enabling efficient PBI formation at ambient temperatures. This breakthrough facilitated scalable production and spurred diversification efforts.

By 2020, researchers developed solvent-free nucleophilic substitution and cross-coupling strategies to synthesize 1-substituted PBIs, including phenoxy, thiophenoxy, and anilino derivatives. The advent of Buchwald-Hartwig amination and Suzuki coupling further expanded access to aryl- and heteroaryl-substituted PBIs, achieving yields up to 91%. Recent innovations (2022) include reductive cyclization of nitroarylpyridinium chlorides and regioselective electrophilic substitutions, enabling precise functionalization at the 7- and 8-positions of the PBI core.

Table 1: Key Synthetic Milestones in PBI Derivative Development

Year Innovation Key Reagents/Conditions Yield Range Source
2016 Metal-free cyclohexanone aromatization O₂, DMSO, 80°C 65–78%
2020 Solvent-free nucleophilic substitutions K₂CO₃, 120°C 25–91%
2022 Reductive cyclization of nitroaryl precursors SnCl₂, HCl, EtOH 70–85%

Pharmacological Significance in Medicinal Chemistry

PBI derivatives exhibit broad-spectrum biological activities, with notable potency against Mycobacterium tuberculosis (Mtb) and cancer cell lines. A 2011 study identified 2-(4-chlorobenzyl)-3-methyl-1-oxo-PBI-4-carbonitrile as a lead antitubercular agent, showing MIC values ≤1 µg/mL against drug-resistant strains. SAR analyses revealed that hydrophobic substituents at the benzyl para-position enhance Mtb membrane penetration, while electron-donating groups reduce cytotoxicity.

In oncology, 1-aryl PBIs demonstrate submicromolar IC₅₀ values in pediatric cancer models, with mechanistic studies suggesting topoisomerase II inhibition. The scaffold’s planar structure facilitates intercalation into DNA, while nitrogen atoms enable hydrogen bonding with kinase active sites.

Table 2: Pharmacological Activities of Select PBI Derivatives

Compound Class Target Pathway Potency (IC₅₀/MIC) Key Structural Feature Source
1-Phenoxy-PBI Topoisomerase II 0.8 µM Para-alkoxy substitution
3-Trifluoromethyl-PBI Mtb enoyl-ACP reductase 0.25 µg/mL Lipophilic CF₃ group
1-(Propan-2-ylamino)-3-propyl-PBI Undisclosed kinase Pending Dual alkylamine/propyl chains

Evolution of Amino-substituted Pyrido[1,2-a]benzimidazole Research

Amino-functionalized PBIs gained prominence due to their enhanced water solubility and hydrogen-bonding capacity. Early work focused on aliphatic amine substitutions, but aromatic amines posed synthetic challenges due to reduced nucleophilicity. The 2020 discovery that electron-deficient anilines undergo Buchwald-Hartwig coupling with 1-chloro PBIs marked a turning point, enabling access to 1-anilino derivatives with electron-withdrawing groups.

Regioselective nitration and subsequent reduction strategies (2022) provided routes to 7- and 8-amino PBIs. For example, nitration of 7-trifluoromethyl-PBI with KNO₃/H₂SO₄ yielded 8-nitro derivatives, which were reduced to amines using SnCl₂/HCl. Acylations of these amines with propionyl chloride produced stable amides, enabling further functionalization via electrophilic aromatic substitution.

Rationale for Alkylamine and Propyl Modifications

The incorporation of alkylamine and propyl groups in 1-(propan-2-ylamino)-3-propyl-PBI-4-carbonitrile addresses two pharmacological challenges:

  • Lipophilicity Optimization : Propyl chains enhance membrane permeability, as demonstrated by 3-propyl-PBI analogues showing 8-fold greater cellular uptake than methyl derivatives.
  • Target Engagement : The propan-2-ylamino group’s branched structure sterically shields the amine from rapid hepatic metabolism while allowing hydrogen bonding with aspartate residues in enzyme active sites.

Molecular modeling suggests the propyl chain occupies a hydrophobic pocket adjacent to the ATP-binding site in kinase targets, with the carbonitrile group coordinating Mg²⁺ ions. This dual functionality positions the compound as a promising scaffold for kinase inhibitor development.

Table 3: Impact of Alkyl Substituents on PBI Bioactivity

Substituent Position Group LogP Change Target Affinity (ΔG, kcal/mol) Source
1-Position Propan-2-ylamino +1.2 -9.4 (vs. -7.1 for anilino)
3-Position Propyl +0.8 -8.9 (vs. -6.3 for methyl)

Properties

IUPAC Name

1-(propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4/c1-4-7-13-10-17(20-12(2)3)22-16-9-6-5-8-15(16)21-18(22)14(13)11-19/h5-6,8-10,12,20H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNVTTGJBISFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate amido-nitriles under mild conditions, often catalyzed by nickel . The reaction conditions are optimized to include various functional groups, ensuring the formation of the desired heterocyclic structure.

Industrial Production Methods: Industrial production methods for this compound are designed to be scalable and efficient. These methods often involve the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino or nitrile groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a base.

Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of benzimidazole, including compounds similar to 1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile, exhibit significant antiviral properties. For instance, certain benzimidazole derivatives have shown promising activity against hepatitis C virus (HCV), with effective concentrations (EC50) in the nanomolar range . This suggests that the compound could be explored further as a potential antiviral agent.

Anticancer Properties

The compound's structural characteristics may also contribute to its anticancer potential. Benzimidazole derivatives are often investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. Compounds with similar frameworks have demonstrated activity against various cancer cell lines, suggesting that this compound could be a candidate for further anticancer research .

Anti-inflammatory Effects

Inflammation-related diseases are another area where this compound may find application. Studies on benzimidazole derivatives have shown significant anti-inflammatory effects in animal models, indicating their potential as therapeutic agents for conditions such as arthritis and other inflammatory disorders . The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes.

Data Tables

Application Activity Reference
AntiviralEffective against HCV
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction of inflammation in animal models

Case Study 1: Antiviral Activity Against HCV

A study conducted by Henderson et al. synthesized a series of benzimidazole derivatives and evaluated their efficacy against HCV. Among these compounds, some exhibited EC50 values as low as 0.007 nM for genotype-specific activity, highlighting the potential of similar structures like this compound in antiviral drug development .

Case Study 2: Anticancer Efficacy

Research into the anticancer properties of benzimidazole compounds revealed that certain derivatives can effectively induce apoptosis in various cancer cell lines. For example, compounds with structural similarities to this compound were tested against breast cancer cells and showed a significant reduction in cell viability at low micromolar concentrations .

Mechanism of Action

The mechanism of action of 1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
This compound (Target) 1: Propan-2-ylamino; 3: Propyl; 4: CN C₁₉H₂₁N₅ 335.41 g/mol Base structure with aliphatic amino and alkyl chains; potential for solubility optimization.
1-(Isobutylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile 1: Isobutylamino; 3: Propyl; 4: CN C₁₉H₂₂N₄ 306.41 g/mol Isobutyl group enhances lipophilicity; used in synthetic intermediates .
1-[4-(2-Methylprop-2-enyl)piperazin-1-yl]-3-propyl analog 1: Piperazinyl; 3: Propyl; 4: CN C₂₃H₂₇N₅ 373.49 g/mol Piperazine substitution improves bioavailability; priced at $8–11/g for research .
3-Methyl-1-oxo-2-(4-fluorobenzyl) analog (3i) 2: 4-Fluorobenzyl; 3: Methyl; 4: CN; 1: O C₂₀H₁₄FN₃O 332.12 g/mol Fluorinated benzyl group enhances anti-TB activity (91% yield; HRMS confirmed) .
1-[(2-Methoxyethyl)amino]-3-propyl analog 1: Methoxyethylamino; 3: Propyl; 4: CN C₁₈H₂₂N₄O 308.38 g/mol Methoxyethyl group balances polarity; available as dry powder (Vitas-M Lab) .

Structural and Functional Insights

Substituent Effects on Bioactivity: Anti-TB Activity: Compounds with electron-withdrawing groups (e.g., 4-fluorobenzyl in 3i ) show enhanced activity against TB compared to aliphatic substituents. The target compound’s propan-2-ylamino group may reduce potency relative to fluorinated analogs but improve metabolic stability. Lipophilicity vs. Solubility: Isobutylamino (306.41 g/mol ) and piperazinyl (373.49 g/mol ) substitutions increase lipophilicity, whereas methoxyethylamino (308.38 g/mol ) introduces polarity, influencing pharmacokinetic profiles.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows multicomponent reactions similar to those used for pyrido[1,2-a]benzimidazoles , where 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole reacts with nitriles and aldehydes. In contrast, fluorinated analogs require halogenated benzyl reagents .

Commercial Availability: Piperazine-substituted derivatives (e.g., ) are commercially available at competitive prices ($8–11/g), while methoxyethylamino analogs are custom-synthesized by specialized labs like Vitas-M .

Research Implications and Limitations

  • Pharmacological Potential: While fluorinated and piperazinyl analogs are prioritized for TB drug development , the target compound’s aliphatic substituents may warrant exploration in non-infectious disease models (e.g., cancer).
  • Data Gaps : Direct comparative bioactivity data (e.g., IC₅₀ values) for the target compound and its analogs are absent in the provided evidence, limiting mechanistic conclusions.

Biological Activity

1-(Propan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound belonging to the class of pyrido[1,2-a]benzimidazoles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C15H19N5\text{C}_{15}\text{H}_{19}\text{N}_5

This structure includes a pyrido[1,2-a]benzimidazole core with an isopropylamino and propyl substituent, which may influence its biological properties.

Anticancer Activity

Research has shown that derivatives of pyrido[1,2-a]benzimidazoles exhibit potent anticancer effects. For instance, a study evaluated several benzimidazole derivatives against various cancer cell lines, revealing significant cytotoxicity at low micromolar concentrations. Notably, compounds similar to this compound demonstrated activity against leukemia and solid tumors, with IC50 values ranging from 10610^{-6} to 10510^{-5} M in vitro .

Antimalarial Activity

A novel series of pyrido[1,2-a]benzimidazole derivatives has been synthesized and evaluated for antimalarial activity. One derivative showed a 95%95\% reduction in parasitemia in Plasmodium berghei-infected mice when administered at 50 mg kg50\text{ mg kg}, indicating substantial in vivo efficacy. The rapid metabolism and formation of active metabolites were crucial for its antiplasmodial action .

Antimicrobial Activity

Pyrido[1,2-a]benzimidazoles have also been reported to possess antimicrobial properties. In vitro studies have demonstrated that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 10μg/mL10\mu g/mL to 50μg/mL50\mu g/mL, suggesting potential as therapeutic agents against bacterial infections .

The mechanisms underlying the biological activities of pyrido[1,2-a]benzimidazoles often involve the inhibition of critical enzymes or pathways:

  • Anticancer Mechanism : Many compounds induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential.
  • Antimalarial Mechanism : These compounds may interfere with the heme detoxification pathway in Plasmodium species, leading to increased oxidative stress and cell death.
  • Antimicrobial Mechanism : The inhibition of bacterial DNA gyrase or topoisomerase may play a role in their antibacterial effects.

Case Studies

StudyFindingsReference
Evaluation of Anticancer ActivitySignificant cytotoxicity against leukemia and solid tumors; IC50 values 106105M10^{-6}-10^{-5}M
Antimalarial Efficacy95%95\% reduction in parasitemia in infected mice; effective metabolites identified
Antimicrobial TestingMICs between 10μg/mL10\mu g/mL and 50μg/mL50\mu g/mL against various bacteria

Q & A

Q. What are the common synthetic routes for this compound, and what critical parameters influence yield?

The synthesis typically involves multi-step reactions starting with the pyrido[1,2-a]benzimidazole core. Key steps include cyclization (e.g., via heterocyclic ketene aminals) and condensation reactions. Critical parameters include:

  • Temperature : Optimal ranges (e.g., 80–120°C) prevent side reactions.
  • Solvent polarity : Polar aprotic solvents like DMF enhance cyclization efficiency.
  • Catalyst use : Acidic or basic catalysts may accelerate specific steps.
    Multicomponent reactions (MCRs) simplify synthesis by combining precursors in a single pot, improving yields up to 85% under optimized conditions .

Q. Which spectroscopic and analytical methods are recommended for characterization?

  • IR spectroscopy : Identifies functional groups (e.g., nitrile stretches at ~2200 cm⁻¹).
  • NMR (¹H/¹³C) : Confirms substituent positions and aromaticity.
  • TOF-MS : Validates molecular weight (±1 Da accuracy).
  • X-ray crystallography : Resolves 3D structure if single crystals are obtained .

Q. What are the recommended storage conditions and handling protocols?

  • Storage : Under inert atmosphere (N₂/Ar) at -20°C, protected from light.
  • Handling : Use PPE (gloves, goggles) in fume hoods.
  • Stability testing : Accelerated degradation studies (40°C/75% RH) predict shelf-life .

Q. What pharmacological targets are hypothesized for this compound?

Structural analogs suggest kinase inhibition (e.g., PI3K/Akt/mTOR pathways) and apoptosis induction. Initial screens should prioritize:

  • Enzyme inhibition assays : Measure IC₅₀ values against purified kinases.
  • Cytotoxicity profiling : Use cancer cell lines (e.g., MCF-7, HeLa) .

Advanced Research Questions

Q. How can computational chemistry aid in designing derivatives with enhanced activity?

  • Quantum chemical calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide substituent selection.
  • Molecular docking : Models binding interactions with targets (e.g., ATP-binding pockets).
  • ICReDD methodologies : Integrate computational reaction path searches with experimental validation to streamline design .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Orthogonal assays : Compare enzymatic (e.g., fluorogenic substrates) vs. cell-based (e.g., proliferation) assays.
  • Standardized purity : Validate compound integrity via HPLC (>95% purity).
  • Cross-study SAR analysis : Correlate substituent effects (e.g., piperazinyl vs. alkyl groups) with activity trends .

Q. How do substituent variations at the 1- and 3-positions affect physicochemical properties?

  • 1-position (amine group) : Hydrophilic substituents (e.g., piperazinyl) improve aqueous solubility.
  • 3-position (propyl chain) : Longer alkyl chains increase lipophilicity (logP ~3.2).
    Systematic SAR studies using logP measurements and solubility assays quantify these effects .

Q. How can reaction conditions be optimized for large-scale synthesis?

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or HPLC.
  • Flow chemistry : Enhances heat/mass transfer, reducing side products.
  • Catalyst recycling : Immobilized catalysts improve cost-efficiency .

Q. What in vitro models evaluate pharmacokinetic properties?

  • Caco-2 cells : Assess intestinal permeability.
  • Liver microsomes : Measure metabolic stability (t₁/₂).
  • Plasma protein binding : Use equilibrium dialysis or ultrafiltration .

Q. How can green chemistry principles be applied to synthesis?

  • Solvent selection : Replace DMF with Cyrene® or ethanol/water mixtures.
  • Microwave-assisted synthesis : Reduces energy consumption and reaction time.
  • Atom economy : Prioritize reagents with minimal waste (e.g., MCRs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.